molecular formula C9H11IO B8625871 Benzenepropanol, 3-iodo-

Benzenepropanol, 3-iodo-

Cat. No. B8625871
M. Wt: 262.09 g/mol
InChI Key: NYPFFWQKCPNSIJ-UHFFFAOYSA-N
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Patent
US07169797B2

Procedure details

To an ice cooled solution of 3-(3-iodophenyl)propionic acid (8.0 g, 29.7 mmol) in THF (30 mL) was added 1.0 M BH3 in THF (40 mL, 40 mmol). The mixture was stirred at 0° C. for 1 hour, then quenched by careful addition of 1:1 THF:H2O (10 mL). The mixture was concentrated in vacuo, the residue taken up in diethyl ether (100 mL), washed with water (1×100 mL, 1×50 mL), and brine (1×25 mL), dried over MgSO4, filtered, and concentrated to an oil. The oil was purified via silica gel chromatography, eluting with 40% ethyl acetate in hexanes to provide the titled compound (6.3 g, 81%). 1H NMR (300 MHz, d6-DMSO) δ 7.58 (d, 1H, J=1.4 Hz), 7.53 (ddd, 1H J=1.0, 1.7, 6.1 Hz), 7.22 (dd, 1H, J=1.7, 6.4 Hz), 7.08 (t, 1H, J=7.6 Hz), 4.47 (t, 1H, J=5.1 Hz), 3.38 (dt, 2H, J=5.1, 6.3 Hz), 2.57 (t, 2H, J=7.8 Hz), 1.68 (m, 2H); MS (ESI) m/z 279 (M+NH4).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10](O)=[O:11])[CH:5]=[CH:6][CH:7]=1>C1COCC1>[I:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][CH2:10][OH:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8 g
Type
reactant
Smiles
IC=1C=C(C=CC1)CCC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by careful addition of 1:1 THF
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
WASH
Type
WASH
Details
washed with water (1×100 mL, 1×50 mL), and brine (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 40% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C=C(C=CC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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